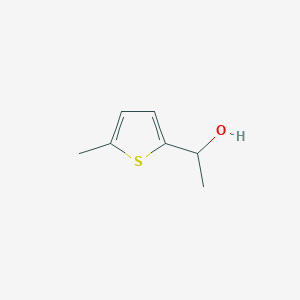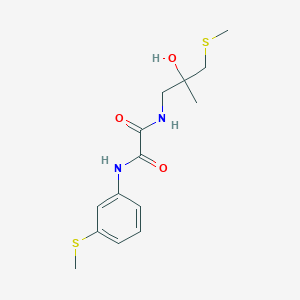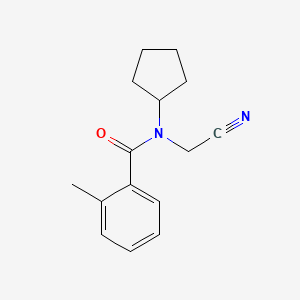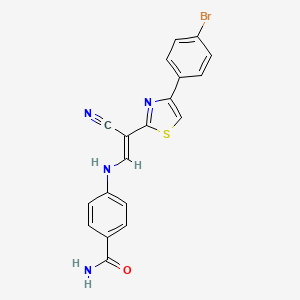
N-(3-methoxyphenyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-methoxyphenyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide, also known as MPTA, is an organic compound that has been subject to extensive research in the scientific community. It is a thioacetamide derivative that has shown potential in various scientific applications due to its unique properties.
Scientific Research Applications
Anticancer Properties
A key application of this compound is in the field of anticancer research. Various derivatives of this compound have shown potential as anticancer agents. For example, the synthesis and evaluation of 5-methyl-4-phenyl thiazole derivatives, including a similar compound, demonstrated their efficacy against human lung adenocarcinoma cells, suggesting potential use in cancer treatment (Evren et al., 2019). Another study showed that 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazol-2-yl) acetamide derivatives exhibited reasonable anticancer activity against various cancer types, highlighting the therapeutic potential of these compounds (Duran & Demirayak, 2012).
Antimicrobial and Antifungal Effects
This compound and its derivatives have also been studied for their antimicrobial and antifungal properties. For instance, novel 2-[4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio]-N-(thiazole-2-yl)acetamide derivatives were synthesized and showed significant activity against Candida albicans and Candida krusei, indicating potential as antifungal agents (Altındağ et al., 2017).
Radiochemistry and PET Tracers
In radiochemistry, derivatives of this compound have been used in the synthesis of carbon-11-labeled imidazopyridine- and purine-thioacetamide derivatives. These derivatives are potential PET tracers for imaging of nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1), illustrating their importance in diagnostic imaging (Gao, Wang, & Zheng, 2016).
Antioxidant Activity
This compound has also been explored for its antioxidant properties. In one study, novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives showed significant antioxidant activity, suggesting a potential role in oxidative stress-related conditions (Chkirate et al., 2019).
Synthesis and Characterization
The compound has been a subject of various synthesis and characterization studies, focusing on its structural and chemical properties. For example, a study on the synthesis of a novel 1,3,4-oxadiazole derivative containing a benzimidazole moiety provided insights into the compound's molecular structure and properties (Li Ying-jun, 2012).
properties
IUPAC Name |
N-(3-methoxyphenyl)-2-(1-methyl-5-phenylimidazol-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-22-17(14-7-4-3-5-8-14)12-20-19(22)25-13-18(23)21-15-9-6-10-16(11-15)24-2/h3-12H,13H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLWVAFDYHAWEPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1SCC(=O)NC2=CC(=CC=C2)OC)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-chlorophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2592327.png)



![methyl 2-[2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2592333.png)

![N-(5-chloro-2-methoxyphenyl)-2-[[2-[(1-cyano-1-cyclopropylethyl)amino]-2-oxoethyl]-methylamino]acetamide](/img/structure/B2592336.png)
![Methyl 2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)butanoate](/img/structure/B2592339.png)

![N-(3-ethoxypropyl)-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide](/img/structure/B2592341.png)



![1-[5-(4-Aminophenyl)thiophen-2-yl]ethan-1-one](/img/structure/B2592348.png)